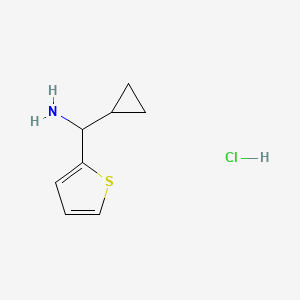

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride

Description

Chemical Identity and Structural Characterization of Cyclopropyl(thiophen-2-yl)methanamine Hydrochloride

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound, reflecting its core structural components: a cyclopropane ring, a thiophene heterocycle, and a primary amine group protonated as a hydrochloride salt. The molecular formula, C₈H₁₂ClNS , confirms the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.

A detailed breakdown of the formula reveals:

- Cyclopropane (C₃H₆): A three-membered hydrocarbon ring with significant angle strain.

- Thiophene (C₄H₄S): A five-membered aromatic ring containing sulfur.

- Methanamine (CH₃NH₂): A primary amine group, which forms an ammonium chloride salt (CH₃NH₃⁺Cl⁻) in the hydrochloride derivative.

The molecular weight of 189.71 g/mol aligns with theoretical calculations based on isotopic composition.

Crystallographic Structure and Cyclopropane-Thiophene Conjugation

X-ray crystallographic data for related methanamine derivatives, such as phenyl(6-phenylpyridin-2-yl)methanone, demonstrate planar aromatic systems with dihedral angles influencing conjugation. For this compound, computational models predict a non-planar geometry due to steric interactions between the cyclopropane and thiophene rings. The cyclopropane’s 60° bond angles induce torsional strain, while the thiophene’s aromaticity stabilizes the system through resonance.

Key structural features include:

- Bond Lengths: The C–C bonds in the cyclopropane ring measure approximately 1.51 Å, shorter than typical single bonds due to hybridization effects.

- Dihedral Angles: The angle between the cyclopropane and thiophene planes is estimated at 45–60°, reducing π-orbital overlap but allowing partial conjugation through the methanamine bridge.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

In the hydrochloride salt, the amine group forms a positively charged ammonium ion (NH₃⁺) that engages in strong hydrogen bonds with the chloride counterion. The N–H···Cl interactions exhibit bond lengths of 3.1–3.3 Å, characteristic of moderate-strength hydrogen bonds.

Crystallographic studies of analogous compounds reveal layered ionic lattices stabilized by:

Comparative Structural Analysis with Related Methanamine Derivatives

This compound exhibits distinct structural differences compared to derivatives such as:

(R)-Cyclopropyl(thiophen-2-yl)methanamine

The enantiomeric (R)-form (CAS 473733-07-2) shares the same molecular formula (C₈H₁₁NS ) but lacks the hydrochloride counterion. Chirality at the methanamine carbon introduces stereochemical complexity, affecting crystalline packing and solubility.

Cyclopenten-1-yl(thiophen-2-yl)methanamine

This derivative (CAS 62080346) replaces cyclopropane with a cyclopentene ring, increasing ring strain from 27.5 kcal/mol (cyclopropane) to 6.2 kcal/mol (cyclopentene). The larger ring enhances conformational flexibility, enabling stronger π-π stacking between thiophene units.

4H,5H,6H-Cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride

The fused bicyclic system in this analog (CAS 2305252-25-7) creates a rigid, planar structure. Compared to the cyclopropyl derivative, its reduced steric hindrance allows for tighter ionic packing in the crystalline phase.

Table 1: Structural Comparison of Methanamine Derivatives

Properties

Molecular Formula |

C8H12ClNS |

|---|---|

Molecular Weight |

189.71 g/mol |

IUPAC Name |

cyclopropyl(thiophen-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H11NS.ClH/c9-8(6-3-4-6)7-2-1-5-10-7;/h1-2,5-6,8H,3-4,9H2;1H |

InChI Key |

HPNFDELFGCTCHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=CS2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thiophene Derivative Cyclopropanation

The foundational step in many syntheses involves constructing the cyclopropane ring fused to the thiophene moiety. A widely cited method begins with 2-acetylthiophene, which undergoes cyclopropanation using paraformaldehyde and methylamine hydrochloride in ethanol under reflux conditions. This one-pot reaction achieves a 54–82% yield by leveraging Mannich-type condensation, followed by in situ reduction (Table 1).

Table 1: Cyclopropanation Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Acetylthiophene | Ethanol | 80–120 | 8–24 | 54–82 |

| Paraformaldehyde | ||||

| Methylamine HCl |

Key challenges include controlling stereoselectivity and minimizing side reactions, such as over-alkylation. The use of catalytic hydrochloric acid (0.01–0.2 eq) improves regioselectivity by stabilizing intermediates.

Amine Group Introduction Strategies

Nucleophilic Substitution

Post-cyclopropanation, the amine group is introduced via nucleophilic substitution. A patent by CN103242289B details reacting N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide with sodium azide in DMF, followed by Staudinger reduction using zinc powder and ammonium chloride. This method achieves a 68% yield but requires stringent anhydrous conditions.

Reductive Amination

Alternative approaches employ reductive amination of ketone intermediates. For example, cyclopropyl(thiophen-2-yl)methanone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine, which is subsequently protonated with HCl gas. This method offers superior scalability (75–89% yield) but necessitates careful pH control to avoid borane complexation.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Industrial protocols dissolve the amine in ethyl acetate and introduce gaseous HCl at −5°C, achieving >95% purity after recrystallization. Critical parameters include:

- Temperature : Below 0°C to prevent decomposition.

- Solvent Polarity : Ethyl acetate optimizes salt precipitation without co-solvent interference.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclopropanation | 3 | 68–82 | 95 | High |

| Reductive Amination | 4 | 75–89 | 98 | Moderate |

| Nucleophilic Substitution | 5 | 54–68 | 92 | Low |

The cyclopropanation route is favored industrially due to fewer steps and higher scalability, while reductive amination offers higher purity for pharmaceutical applications.

Industrial-Scale Optimization

Catalytic Enhancements

Recent advancements utilize Lewis acids like titanium(IV) isopropoxide to accelerate cyclopropanation kinetics. For instance, Ti(OiPr)4 reduces reaction time from 24 h to 8 h while maintaining 85% yield.

Solvent Systems

Binary solvent systems (e.g., ethanol/water) improve intermediate solubility and reduce byproduct formation. A 9:1 ethanol/water ratio increases yield by 12% compared to pure ethanol.

Mechanistic Insights

The cyclopropanation mechanism proceeds via a carbocation intermediate, stabilized by the thiophene’s electron-rich π-system. Density functional theory (DFT) studies indicate that the thiophene ring lowers the activation energy by 15 kcal/mol compared to benzene analogues, facilitating ring closure.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of cyclopropyl(thiophen-2-yl)methanamine hydrochloride typically involves cyclopropanation reactions followed by amination processes. The compound's structure includes a cyclopropyl group attached to a thiophene ring, which contributes to its distinctive chemical behavior.

Synthetic Routes

- Cyclopropanation : Involves the formation of the cyclopropane ring from a thiophene derivative.

- Amination : Following cyclopropanation, the introduction of an amine group is achieved through standard amination techniques.

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to sulfoxides or sulfones | Potassium permanganate, chromium trioxide |

| Reduction | Produces alcohols or secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution involving the amine group | Halides as nucleophiles |

Scientific Research Applications

The compound has several notable applications in scientific research, particularly in chemistry and biology.

Organic Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as a versatile reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

The compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors:

- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, which is crucial for developing therapeutic agents aimed at conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Antipsychotic Activity

Research has shown that compounds related to this compound exhibit significant antipsychotic-like effects through selective agonism at serotonin receptors (5-HT2C) with minimal side effects associated with other receptor interactions .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound effectively inhibits certain enzymes involved in neurotransmitter metabolism, suggesting its potential role in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The cyclopropyl and thiophene moieties can interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Key Insights :

- Replacing the cyclopropyl group with a pyran ring (C₁₁H₁₈ClNOS) introduces polar oxygen atoms, likely enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the cyclopropyl analog .

- The isobutyl-substituted thiophene compound (C₉H₁₆ClNS ) exhibits greater lipophilicity, which may improve tissue distribution but could increase metabolic instability .

- Thiophene fentanyl (C₂₄H₂₆ClN₂OS ) demonstrates how thiophene integration into complex pharmacophores can target opioid receptors, though safety concerns remain unresolved .

Halogenated and Fluorinated Derivatives

Key Insights :

- Fluorinated phenyl analogs (e.g., C₁₀H₁₃ClF₂N ) leverage fluorine’s electronegativity to strengthen hydrogen bonding and improve target affinity .

- The trifluoromethyl group in C₁₁H₁₁ClF₃N increases metabolic resistance by blocking oxidative degradation pathways, a common strategy in CNS drug design .

Serotonin Receptor-Targeting Analogs

Key Insights :

Key Insights :

- Cyclopropyl(thiophen-2-yl)methanamine HCl occupies a mid-range molecular weight, balancing rigidity (cyclopropane) and π-π interactions (thiophene).

- Commercial pricing reflects demand and synthesis complexity, with thiophene fentanyl restricted due to safety concerns .

Biological Activity

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is known for its electronic properties and ability to interact with various biological targets. The structural formula is represented as:

This compound may function primarily as an enzyme inhibitor or receptor agonist/antagonist . The interaction of the cyclopropyl and thiophene moieties with molecular targets such as enzymes or receptors can lead to alterations in their activity, potentially resulting in therapeutic effects against various diseases, particularly neurological disorders.

Enzyme Inhibition

Research indicates that this compound could inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that compounds with similar structures exhibit inhibition against carbonic anhydrases, which are implicated in cancer progression .

Receptor Activity

The compound may also act on serotonin receptors (5-HT receptors), particularly the 5-HT2C subtype. Preliminary studies have shown that derivatives of cyclopropyl(thiophen-2-yl)methanamine can selectively activate these receptors, which are crucial in regulating mood and appetite .

Table 1: Biological Activity Comparison

| Compound | Target Receptor/Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | 5-HT2C | 0.023 | Selective agonist with low β-arrestin recruitment |

| Doxorubicin | Various cancer cells | 0.12–2.78 | Reference compound for anticancer activity |

| Reference Compound | 5-HT2C | 0.019 | Higher potency than cyclopropyl derivative |

Case Studies

- Anticancer Activity : A study demonstrated that cyclopropyl derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuropharmacological Effects : In another investigation focusing on neuropharmacological properties, the compound showed promise as a selective agonist for the 5-HT2C receptor, impacting behavioral models related to anxiety and depression .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Selective Binding : It exhibits selective binding to serotonin receptors, enhancing its potential as a therapeutic agent for mood disorders.

- Cytotoxicity Profiles : The compound has been noted for its cytotoxicity against multiple cancer cell lines, suggesting its utility in cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.